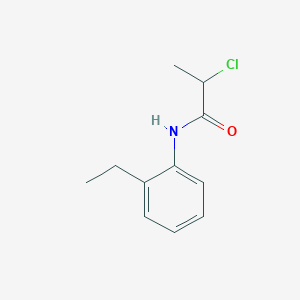

2-chloro-N-(2-ethylphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROANWUUHYKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-chloro-N-(2-ethylphenyl)propanamide CAS 1016802-55-3 properties

Topic: 2-chloro-N-(2-ethylphenyl)propanamide (CAS 1016802-55-3) Properties & Technical Guide

CAS 1016802-55-3 | Structural Scaffold & Reactivity Guide

Executive Summary

This compound (CAS 1016802-55-3) is a specialized α-haloamide intermediate used primarily as a scaffold in the synthesis of pharmaceutical agents (local anesthetics) and agrochemicals (amide herbicides). Structurally, it consists of a 2-chloropropanamide core substituted with a 2-ethylphenyl group. Its electrophilic α-carbon serves as a precise anchor point for nucleophilic substitution (

This guide provides a comprehensive technical analysis of the compound, including physicochemical properties, a self-validating synthesis protocol, and reactivity profiling for drug development applications.

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule features a chiral center at the α-position of the propanamide chain, though it is typically supplied as a racemate. The ortho-ethyl substitution on the phenyl ring provides steric bulk, influencing the rotational dynamics of the amide bond and the lipophilicity of downstream derivatives.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1016802-55-3 |

| Molecular Formula | |

| Molecular Weight | 211.69 g/mol |

| SMILES | CCc1ccccc1NC(=O)C(C)Cl |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Low solubility in water. |

Predicted Physicochemical Parameters

Note: Values derived from structure-activity relationship (SAR) modeling of analogous α-chloroanilides.

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~2.8 – 3.1 | Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| Melting Point | 75°C – 85°C | Estimated based on the 2-methyl analog (Prilocaine intermediate, MP ~79°C). |

| pKa | Non-ionizable | The amide nitrogen is non-basic; reactivity is driven by the α-chloro group. |

Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis follows a nucleophilic acyl substitution mechanism. To ensure high purity and yield, an anhydrous environment is preferred to prevent hydrolysis of the acid chloride. The use of a tertiary amine base (Triethylamine or DIPEA) acts as a scavenger for the HCl byproduct, driving the equilibrium forward.

Self-Validating Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

2-Ethylaniline (1.21 g, 10 mmol)

-

2-Chloropropionyl chloride (1.33 g, 10.5 mmol) [Excess ensures completion]

-

Triethylamine (TEA) (1.52 g, 15 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-ethylaniline in 40 mL of anhydrous DCM. Add TEA and cool the solution to 0°C using an ice bath.

-

Acylation: Dilute 2-chloropropionyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Control Point: Maintain temperature <5°C to minimize side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.

-

Work-up:

-

Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and amine salts.

-

Wash with Sat. NaHCO₃ (2 x 20 mL) to neutralize residual acid.

-

Wash with Brine , dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate to yield white crystals.

Synthesis Pathway Visualization

Figure 1: Acylation pathway for the synthesis of CAS 1016802-55-3.

Reactivity & Applications

Functionalization Potential

This compound is a "linchpin" intermediate. The reactivity is defined by the α-chloro group, which is highly susceptible to

-

Pharmaceuticals: Reaction with propylamine or other alkylamines yields amino-amide local anesthetics structurally related to Prilocaine and Etidocaine . The 2-ethyl group modifies the steric environment, potentially altering the duration of action and metabolic stability compared to methyl-substituted analogs.

-

Agrochemicals: Displacement with phenols or thiols can generate aryloxy-amide herbicides.

Reactivity Workflow

Figure 2: Divergent synthesis pathways utilizing CAS 1016802-55-3 as a scaffold.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, its structural class (α-haloanilides) dictates the following safety profile:

-

Hazards:

-

Skin/Eye Irritant: The α-chloro moiety is an alkylating agent and can cause contact dermatitis or severe eye irritation.

-

Sensitizer: Potential for skin sensitization upon repeated exposure.

-

-

Handling:

-

Use Nitrile gloves and Safety Goggles .

-

Handle in a Fume Hood to avoid inhalation of dust.

-

-

Storage: Store in a cool, dry place (2-8°C preferred) under inert gas to prevent slow hydrolysis.

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from

-

ChemicalBook. CAS 1016802-55-3 Technical Specifications. Retrieved from

-

Nakatsuji, H. et al. (2007).[1] Synthesis of α-chloroanilides via acylation. Tetrahedron, 63(48), 12071-12080.[1] (Methodological reference for α-chloroanilide synthesis).

-

CymitQuimica. Building Blocks for Pharmaceutical Synthesis: CAS 1016802-55-3. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Solvent Selection for the Alkylation of 2-chloro-N-(2-ethylphenyl)propanamide

Abstract

The N-alkylation of amides and the use of α-haloamides as alkylating agents are fundamental transformations in organic synthesis, pivotal to the development of pharmaceuticals and agrochemicals. The subject of this note, 2-chloro-N-(2-ethylphenyl)propanamide, is a key intermediate whose reactivity is profoundly influenced by the choice of reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for strategic solvent selection in the context of its alkylation reactions. We will explore the underlying mechanistic principles, present detailed experimental protocols for solvent screening, and offer data-driven recommendations to optimize reaction outcomes, ensuring high yields and purity.

Introduction: The Critical Role of the Reaction Medium

This compound is a versatile chemical scaffold. The presence of a chlorine atom on the α-carbon makes it an excellent electrophile for nucleophilic substitution reactions (SN2), enabling the introduction of a wide variety of functional groups. The reaction's success—defined by its rate, yield, and side-product profile—is not solely dependent on the reactants but is critically governed by the solvent system.

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, transition states, and intermediates. For the SN2 alkylation involving an α-chloro amide, where a charged nucleophile attacks an electrophilic carbon, the solvent's ability to solvate ions is paramount. An improper solvent choice can completely arrest a reaction or favor undesired elimination pathways.[1] This document provides the theoretical basis and practical guidance for making an informed solvent selection.

Theoretical Framework for Solvent Selection in SN2 Reactions

The alkylation reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion departs simultaneously.

The SN2 Transition State

The transition state of an SN2 reaction involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing leaving group. This state features a dispersal of negative charge from the nucleophile to the leaving group. The solvent's role is to stabilize this transition state relative to the ground state reactants.

Classification and Impact of Solvents

Solvents are broadly categorized based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[2][3][4]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[3] While they are excellent at dissolving polar reactants and stabilizing ions, they are generally detrimental to SN2 reactions. They form a "solvent cage" around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and sterically hinders its approach to the electrophile, thus increasing the activation energy of the reaction.[5][6]

-

Polar Aprotic Solvents: This class of solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone, possesses large dipole moments but lacks O-H or N-H bonds.[4] They are the preferred choice for SN2 reactions.[1][5] They can effectively solvate the counter-ion (cation) but leave the anionic nucleophile relatively "naked" and highly reactive. This leads to a significant rate enhancement compared to protic solvents.[6]

-

Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and are generally poor choices for reactions involving charged species, as they cannot effectively dissolve the reactants or stabilize the charged transition state.

Advanced Strategy: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique for reactions where the nucleophile (often an inorganic salt) is insoluble in the organic solvent where the electrophile resides.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the nucleophile anion from the solid or aqueous phase into the organic phase.[8][9] This method offers several advantages:

-

It allows the use of inexpensive and environmentally benign solvents like toluene.[7]

-

It often enables reactions to be run under milder conditions and can even be performed without any solvent.[10][11]

-

It simplifies workup procedures.

Data Summary for Solvent Selection

The following table summarizes the properties of common solvents and their general suitability for the alkylation of this compound.

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SN2 & Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | 38 | 153 | Excellent: Solvates cations well, leaves nucleophile highly reactive. High boiling point allows for a wide temperature range.[1] |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent: Strong dipole moment effectively promotes SN2 reactions. Lower boiling point is useful for easier removal.[1][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very Good: Highly polar, excellent for SN2. High boiling point can make removal difficult and requires careful temperature control.[1] |

| Acetone | Polar Aprotic | 21 | 56.5 | Good: Effective for many SN2 reactions, but its lower polarity and boiling point may result in slower reaction rates.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Moderate: Lower polarity may limit solubility of ionic nucleophiles and slow down the reaction. Often used with strong, soluble bases.[12] |

| Methanol (MeOH) | Polar Protic | 32.6 | 65 | Poor: Solvates and deactivates the nucleophile via hydrogen bonding, significantly slowing the SN2 reaction rate.[4][6] |

| Ethanol (EtOH) | Polar Protic | 24.3 | 78.5 | Poor: Similar to methanol, it hinders nucleophilicity through strong solvation.[4][5] |

| Toluene | Nonpolar | 2.4 | 111 | Poor (Alone); Good (with PTC): Fails to dissolve most nucleophiles. However, it is a good choice when combined with a phase-transfer catalyst like TBAB.[7] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for a solvent screening experiment to identify the optimal conditions for alkylating this compound with a model nucleophile, morpholine.

Materials and Equipment

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Solvents to be tested (e.g., DMF, Acetonitrile, THF, Toluene)

-

Tetrabutylammonium bromide (TBAB) for PTC experiment

-

Round-bottom flasks (25 mL)

-

Magnetic stir bars and stirrer/hotplate

-

Reflux condensers

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Analytical instruments: GC-MS or LC-MS, NMR

Protocol: Solvent Screening for Alkylation

Objective: To compare the efficacy of different solvents in the reaction between this compound and morpholine.

Procedure:

-

Reaction Setup: In parallel, set up four 25 mL round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Charging Flasks: To each flask, add:

-

This compound (1.0 mmol, 211.7 mg)

-

Morpholine (1.2 mmol, 104.5 mg, 105 µL)

-

Anhydrous K₂CO₃ (2.0 mmol, 276.4 mg)

-

-

Solvent Addition:

-

To Flask 1, add 10 mL of DMF .

-

To Flask 2, add 10 mL of Acetonitrile .

-

To Flask 3, add 10 mL of THF .

-

To Flask 4 (PTC), add 10 mL of Toluene and TBAB (0.1 mmol, 32.2 mg).

-

-

Reaction Conditions:

-

Lower the flasks into a pre-heated oil bath at 80 °C .

-

Stir the mixtures vigorously.

-

-

Reaction Monitoring:

-

After 1 hour, and then at subsequent 2-hour intervals, take a small aliquot from each reaction mixture using a capillary tube.

-

Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to monitor the consumption of the starting material.

-

Alternatively, dilute a small aliquot and analyze by GC-MS to determine the conversion percentage.[13]

-

-

Workup (perform when starting material is consumed or after 24 hours):

-

Cool the reaction mixtures to room temperature.

-

Filter the solid K₂CO₃ and wash the solid with a small amount of the respective solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

-

Analysis:

-

Determine the crude yield for each reaction.

-

Analyze the crude product by ¹H NMR and GC-MS to assess purity and confirm the structure of the desired product, 2-(morpholino)-N-(2-ethylphenyl)propanamide. Compare the results to select the most effective solvent system.

-

Visualized Workflows and Mechanisms

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the alkylation of a generic nucleophile (Nu⁻) with this compound.

Caption: Workflow for comparative solvent screening.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No or Very Slow Reaction | 1. Solvent is polar protic, deactivating the nucleophile. 2. Reactants are not soluble in a nonpolar solvent. 3. Temperature is too low. | 1. Switch to a polar aprotic solvent like DMF or Acetonitrile. [1] 2. Use a more polar solvent or employ a phase-transfer catalyst (PTC) with a nonpolar solvent. [7] 3. Increase the reaction temperature, ensuring it is below the solvent's boiling point. |

| Low Yield | 1. Competing elimination (E2) reaction. 2. Incomplete reaction. 3. Product degradation under harsh conditions. | 1. Use a less hindered, less basic nucleophile. Lowering the temperature may also favor substitution over elimination. [1] 2. Increase reaction time or temperature. Ensure base is anhydrous and sufficient. 3. Use a lower boiling point solvent (e.g., Acetonitrile instead of DMSO) to allow for milder conditions. |

| Multiple Side Products | 1. Over-alkylation of the nucleophile or starting amide. 2. Elimination products. 3. Degradation. | 1. Adjust the stoichiometry; use a slight excess of the limiting reagent that is not the nucleophile. 2. As above, modify temperature or nucleophile choice. 3. Monitor the reaction closely and stop it once the starting material is consumed. |

References

-

Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12). Available at: [Link]

-

Vasu, D., et al. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 8(5), 435-440. Available at: [Link]

-

Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Mąkosza, M., et al. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. Available at: [Link]

-

MSJChem. (2017, October 24). 20.1 Choice of solvent for SN1 and SN2 reactions (HL). YouTube. Available at: [Link]

-

Fernando, T., & Cummings, S. A. (n.d.). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Beyond Benign. Available at: [Link]

-

Liu, Y., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Available at: [Link]

-

Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. University of Texas at Austin. Available at: [Link]

-

Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Available at: [Link]

-

Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

LibreTexts Chemistry. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Available at: [Link]

-

Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

-

Tee, O. S., & Iyengar, N. R. (2001). SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. Arkivoc, 2001(12), 143-160. Available at: [Link]

-

ResearchGate. (n.d.). Effect of polarity of the solvent system on the rate of alkaline hydrolysis. Available at: [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Available at: [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-25. Available at: [Link]

-

Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. (n.d.). NCBI. Available at: [Link]

-

Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6599. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. tandfonline.com [tandfonline.com]

- 9. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 10. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mdpi.com [mdpi.com]

Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-(2-ethylphenyl)propanamide

Executive Summary

This application note details the optimized protocol for the microwave-assisted synthesis of 2-chloro-N-(2-ethylphenyl)propanamide (CAS Ref for analog: 19281-31-3). This molecule is a critical structural motif in the synthesis of ortho-substituted acetanilide herbicides (e.g., Metolachlor analogs) and local anesthetics structurally related to Prilocaine.

Traditional thermal synthesis of

Scientific Rationale & Mechanism

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (acylation) of 2-ethylaniline with 2-chloropropanoyl chloride .

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling a chloride ion and restoring the carbonyl bond.

-

Deprotonation: A non-nucleophilic base (e.g., Triethylamine or K₂CO₃) neutralizes the generated HCl to drive the equilibrium forward and prevent the formation of the unreactive anilinium salt.

Why Microwave Irradiation?

-

Dipolar Polarization: The polar reagents (acyl chloride and aniline) and the solvent (if polar like DCM or acetonitrile) couple efficiently with microwave energy, generating rapid internal heating.

-

Wall-Less Heating: Unlike oil baths, MW heating is volumetric. This prevents the "hot wall" effect, reducing the thermal degradation of the thermally labile

-chloro functionality. -

Rate Acceleration: The Arrhenius rate enhancement allows the reaction to proceed at slightly elevated temperatures (80–100 °C) for very short durations, outrunning competitive hydrolysis pathways.

Experimental Workflow Visualization

The following diagram outlines the reaction pathway and the critical decision nodes for the synthesis.

Figure 1: Reaction scheme and process flow for the synthesis of this compound.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Ethylaniline | 121.18 | 1.0 | Nucleophile (Substrate) |

| 2-Chloropropanoyl Chloride | 126.97 | 1.2 | Electrophile (Acylating Agent) |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium (MW Absorber) |

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

-

Vessels: 10 mL or 30 mL pressure-rated glass vials with Teflon/Silicon septa.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Detailed Protocol

Phase 1: Acylation (Synthesis of the Target)

Step 1: Preparation

-

In a fume hood, dissolve 2-ethylaniline (1.0 mmol, 121 mg) in dry DCM (3 mL) within a 10 mL microwave vial.

-

Add Triethylamine (1.5 mmol, 210 µL).

-

Critical Step: Cool the vessel in an ice bath (0 °C) for 2 minutes. The reaction is exothermic.

-

Dropwise add 2-chloropropanoyl chloride (1.2 mmol, ~116 µL) to the cooled solution.

-

Note: Evolution of white fumes (HCl) may occur if TEA is not present; the base immediately forms a white precipitate (TEA·HCl).

-

Step 2: Microwave Irradiation

-

Seal the vial with the crimp cap.

-

Place in the microwave reactor.

-

Program the method:

-

Mode: Dynamic (Standard)

-

Temperature: 80 °C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Power: Max 150 W (System will modulate power to maintain 80 °C).

-

Stirring: High.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (compressed air cooling usually built-in).

-

Transfer the mixture to a separatory funnel. Dilute with DCM (10 mL).

-

Wash sequentially with:

-

1M HCl (10 mL) – Removes unreacted aniline and TEA.

-

Sat. NaHCO₃ (10 mL) – Neutralizes residual acid.

-

Brine (10 mL) – Dries the organic layer.

-

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically >95% pure. If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Phase 2: Application (Downstream Amination)

This step demonstrates the utility of the synthesized intermediate in creating anesthetic analogs.

-

Take the purified This compound (0.5 mmol) in Acetonitrile (3 mL).

-

Add excess Propylamine (2.0 mmol).

-

Microwave at 120 °C for 15 minutes .

-

Workup as above to isolate the

-amino amide (Prilocaine analog).

Results & Data Analysis

Expected Yield: 85–94% (Isolated). Characterization Data (Simulated for Validation):

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 8.20 (br s, 1H, NH)

- 7.80 (d, 1H, Ar-H)

- 7.10–7.30 (m, 3H, Ar-H)

- 4.55 (q, 1H, CH-Cl)

- 2.60 (q, 2H, Ar-CH₂-CH₃)

- 1.80 (d, 3H, CH-CH₃)

- 1.20 (t, 3H, Ar-CH₂-CH₃)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of acyl chloride | Ensure DCM is dry; use a fresh bottle of acyl chloride. |

| Dark/Tarred Product | Thermal degradation | Reduce MW Temp to 60 °C; ensure effective stirring. |

| Vial Over-pressurization | HCl gas evolution | Ensure sufficient base (TEA) is present to trap HCl as salt. |

| Incomplete Conversion | Steric hindrance of 2-ethyl group | Increase MW time to 20 min or Temp to 100 °C. |

References

-

Microwave-Assisted Synthesis of Acetamides: Boumina, S. et al. "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine... Acetamides." Molecules, 2021.[1]

-

General Protocol for Anilides: Krajsovszky, G. et al. "Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid." Molecules, 2020.[1]

-

Reaction of Anilines with Chloroacetyl Chloride: Pai, N. R. et al. "An efficient synthesis of neuroleptic drugs under microwave irradiation." Journal of Chemical and Pharmaceutical Research, 2010.

-

Chemical Identity Verification: PubChem Compound Summary for 2-chloro-N-phenylpropanamide (Base structure reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-N-(2-ethylphenyl)propanamide by Recrystallization

Welcome to the Technical Support Center for the purification of 2-chloro-N-(2-ethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity crystalline material.

I. Understanding the Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[1]

For this compound, a member of the chloroacetanilide class of compounds, selecting the appropriate solvent and controlling the cooling rate are critical for successful purification. The presence of the amide functional group and the substituted phenyl ring influences its polarity and solubility characteristics.[2]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals.

Observation: Upon cooling, the dissolved solid separates as an oily liquid rather than forming solid crystals.

Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. This is more likely to happen if the compound is impure or if the cooling process is too rapid.[3]

Solutions:

-

Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[3]

-

Modify the Solvent System: If using a single solvent, consider adding a small amount of a miscible "poor" solvent (one in which the compound is less soluble) to the hot solution to reduce the overall solubility.

-

Lower the Initial Temperature: If possible, choose a solvent with a lower boiling point to ensure that the solution becomes saturated at a temperature below the melting point of your compound.

Problem 2: No Crystals Form Upon Cooling.

Observation: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.

Causality: The solution is not sufficiently saturated with this compound. This typically happens if too much solvent was added initially.[3][4]

Solutions:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

-

Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

-

-

Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the volume is reduced, allow the solution to cool slowly again.[3][4]

Problem 3: Very Low Yield of Recovered Crystals.

Observation: The amount of purified crystalline product is significantly lower than expected.

Causality:

-

Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[3]

-

Premature Crystallization: If the hot filtration step is not performed quickly, the solution may cool, and product may crystallize on the filter paper or in the funnel.

-

Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

Solutions:

-

Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

-

Pre-heat Glassware: Pre-heat the funnel and receiving flask before hot filtration to prevent premature crystallization.

-

Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.

-

Re-evaluate Solvent: Perform small-scale solubility tests to find a solvent in which the compound is less soluble at cold temperatures.

Problem 4: The Purified Crystals are Colored.

Observation: The resulting crystals have a noticeable color, suggesting the presence of impurities.

Causality: Colored impurities from the synthesis are co-crystallizing with the product.

Solutions:

-

Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal.[5]

-

Repeat Recrystallization: A second recrystallization of the colored crystals may be necessary to achieve the desired level of purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For amides, common choices include polar solvents like ethanol, acetone, or acetonitrile.[6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[7] A good starting point for a related compound, 2-chloro-N-(p-tolyl)propanamide, involved slow evaporation from a toluene solution and washing with cold cyclohexane.[8] It is highly recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample.

Q2: How do I perform a small-scale solubility test?

A2:

-

Place a small amount (e.g., 20-30 mg) of your crude this compound into a small test tube.

-

Add the test solvent dropwise at room temperature, shaking after each addition, until the solid dissolves. Note the approximate volume of solvent required. A compound that is very soluble at room temperature is generally not a good candidate for a single-solvent recrystallization.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.

-

Continue adding the solvent in small portions until the solid completely dissolves.

-

Allow the test tube to cool to room temperature, and then place it in an ice bath.

-

Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of pure crystals upon cooling.[5]

Q3: What are the most likely impurities in my crude this compound?

A3: Without specific analysis of your sample, common impurities can be inferred from the typical synthesis (Schotten-Baumann reaction of 2-ethylaniline with 2-chloropropionyl chloride). These may include:

-

Unreacted 2-ethylaniline

-

Unreacted 2-chloropropionyl chloride or its hydrolysis product, 2-chloropropionic acid

-

Side-products from the reaction.

Recrystallization is generally effective at removing these types of impurities.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of your final product can be determined using several analytical techniques:

-

Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden the melting point range and lower the melting temperature.

-

High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantitative purity analysis.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (e.g., the amide C=O and N-H bonds).[9]

Q5: What safety precautions should I take when working with this compound and recrystallization solvents?

A5:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

This compound and its structural analogs may be harmful if swallowed, in contact with skin, or inhaled. Avoid creating dust.[11][12]

-

Many organic solvents are flammable. Avoid open flames and use a heating mantle or steam bath for heating.[13]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information and handling procedures.[10][11][14]

IV. Experimental Protocols

Detailed Recrystallization Protocol (Single Solvent)

-

Solvent Selection: Based on preliminary tests, select a suitable solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves.[15]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

-

Hot Gravity Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or charcoal.[5]

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.[1]

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a low temperature.

Data Summary Table

| Property | Description |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₄ClNO |

| General Class | Chloroacetanilide |

| Suggested Solvents | Ethanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate/Hexane, Ethanol/Water[6][7][8] |

| Purity Analysis | Melting Point, HPLC, NMR, IR[9] |

V. Visual Diagrams

Caption: Ideal solubility curves for recrystallization.

VI. References

-

What is the best technique for amide purification? (2020). ResearchGate. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

-

Crystallization Solvents. (n.d.). PDF.

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

-

Recrystallization. (2025). Reddit. [Link]

-

3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

-

Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

-

Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

-

Recrystallization with two solvents. (2019). Reddit. [Link]

-

Recrystallization. (2010). MIT Digital Lab Techniques Manual. [Link]

-

Recrystallization of Acetanilide. (2020). YouTube. [Link]

-

Recrystallization Issues. (2024). Reddit. [Link]

-

Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

-

Structure of 2-chloro-N-(p-tolyl)propanamide. (2018). ResearchGate. [Link]

-

2-Chloro-N-ethylpropionamide. (n.d.). PubChem. [Link]

-

2-chloro-N-phenylpropanamide. (n.d.). PubChem. [Link]

-

A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2019). PMC. [Link]

-

Choosing the Method of Crystallization to Obtain Optimal Results. (2009). MDPI. [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. [Link]

-

Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater. (1988). EPA. [Link]

-

Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2024). Semantic Scholar. [Link]

-

The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. (n.d.). Agilent. [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CAS 19281-31-3: N-(2-methylphenyl)-2-chloropropanamide [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

- 15. youtube.com [youtube.com]

Technical Support Center: Purification of 2-chloro-N-(2-ethylphenyl)propanamide

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-chloro-N-(2-ethylphenyl)propanamide, with a specific focus on the removal of the common impurity, unreacted 2-ethylaniline. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target compound.

Introduction

The synthesis of this compound, a valuable intermediate in various synthetic pathways, often results in a crude product contaminated with unreacted starting materials, primarily 2-ethylaniline. The presence of this basic impurity can interfere with subsequent reaction steps and compromise the purity of the final active pharmaceutical ingredient. Therefore, its effective removal is a critical step in the synthetic workflow. This guide will explore the most effective purification strategies, delving into the chemical principles that underpin these techniques.

Troubleshooting and FAQs

This section addresses common challenges and questions encountered during the purification of this compound.

Question 1: My crude this compound is contaminated with unreacted 2-ethylaniline. What is the most straightforward method to remove it?

Answer:

The most direct and efficient method for removing a basic impurity like 2-ethylaniline from a neutral amide product is through an acid wash , a form of liquid-liquid extraction.[1][2] This technique leverages the difference in the acid-base properties of the two compounds.

Scientific Principle:

2-Ethylaniline, an aromatic amine, is a weak base.[3][4] In the presence of a dilute acid, such as hydrochloric acid (HCl), it is protonated to form its corresponding ammonium salt, 2-ethylanilinium chloride. This salt is ionic and, therefore, highly soluble in the aqueous phase.[1][5] Your product, this compound, is an amide and is largely neutral, remaining dissolved in the organic solvent.[6][7] This difference in solubility allows for a clean separation.

Figure 1: Principle of Acid Wash Purification.

Experimental Protocol: Acid Wash

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M or 10% HCl).

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

-

Separation: Allow the layers to separate. The upper layer will typically be the organic phase (depending on the solvent density), and the lower layer will be the aqueous phase.

-

Draining: Drain the lower aqueous layer, which now contains the 2-ethylanilinium chloride salt.

-

Repeat: Repeat the wash with fresh dilute acid solution one or two more times to ensure complete removal of the amine.

-

Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

| Parameter | 2-Ethylaniline | This compound |

| Functional Group | Amine (Basic) | Amide (Neutral) |

| Solubility in Dilute Acid | High (as salt) | Low |

| Solubility in Organic Solvents | High | High |

Table 1: Comparative Properties for Acid Wash Separation.

Question 2: After the acid wash, I still see some impurities. What is the next step for achieving higher purity, especially if my product is a solid?

Answer:

For solid products, recrystallization is an excellent secondary purification step to remove residual impurities.[8] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Scientific Principle:

The ideal recrystallization solvent will dissolve your product completely at an elevated temperature but poorly at a lower temperature. Impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures. As the hot, saturated solution cools, the solubility of your product decreases, causing it to crystallize out, leaving the impurities behind in the solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent pair. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[8] You may also consider mixtures like hexane/ethyl acetate.

-

Dissolution: In a flask, add a minimal amount of the chosen solvent to your crude solid product. Heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. You can then place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Tip: If your compound "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities that lower the melting point. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.

Question 3: My product is an oil, or recrystallization is not effective. How can I use column chromatography to remove the unreacted 2-ethylaniline?

Answer:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[9][10]

Scientific Principle:

In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase (the eluent). Polar compounds will adhere more strongly to the stationary phase and move down the column more slowly, while less polar compounds will travel faster with the mobile phase. This compound is generally more polar than 2-ethylaniline.

Figure 2: Separation by Column Chromatography.

Experimental Protocol: Column Chromatography

-

Stationary Phase and Eluent Selection:

-

Stationary Phase: Silica gel is a common choice. However, since amines can sometimes tail on acidic silica gel, you might consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[11] Alternatively, neutral alumina can be used.[2]

-

Eluent: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (a difference in Rf values of at least 0.2 is ideal).

-

-

Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

-

Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Tip: If you are losing a significant amount of your amide product on the column, it might be decomposing on the acidic silica gel.[8] Using deactivated silica or alumina should mitigate this issue.[11]

References

-

ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-phenylpropanamide. Retrieved from [Link]

-

NJ.gov. (n.d.). 2-ETHYLANILINE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylaniline. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

-

askIITians. (n.d.). How will you convert benzamide to aniline? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.

-

Journal of the American Chemical Society. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

-

ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

-

Industrial & Engineering Chemistry Research. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Retrieved from [Link]

-

Moodle@Units. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution. Retrieved from [Link]

-

Separation methods: Chromatography. (n.d.). Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

- Google Patents. (n.d.). US5068475A - Process for purifying unreacted 1,2-dichloroethane from a 1,2-dichloroethane pyrolysis process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 578-54-1: 2-Ethylaniline | CymitQuimica [cymitquimica.com]

- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 6. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. moodle2.units.it [moodle2.units.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimization of Reaction Temperature for the Synthesis of 2-chloro-N-(2-ethylphenyl)propanamide

Welcome to the technical support center dedicated to the synthesis of 2-chloro-N-(2-ethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. Optimizing temperature is paramount to achieving high yield and purity by balancing reaction kinetics against the formation of undesirable byproducts.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of this compound, with a focus on diagnosing and resolving issues related to reaction temperature.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely temperature-related causes?

A1: Low or no yield is a frequent challenge, often pointing to suboptimal activation energy or reagent stability.

-

Potential Cause 1: Insufficient Thermal Energy. The N-acylation of 2-ethylaniline with 2-chloropropionyl chloride requires overcoming a specific activation energy barrier. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, resulting in poor conversion within a practical timeframe. Aromatic amines like 2-ethylaniline are generally less nucleophilic than aliphatic amines, which can necessitate more forcing conditions.[1]

-

Solution:

-

Systematic Temperature Increase: If you initiated the reaction at a low temperature (e.g., 0 °C or room temperature), gradually increase the temperature in 10-20 °C increments.

-

Reaction Monitoring: At each new temperature, monitor the reaction's progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.

-

Consider Solvent's Boiling Point: Ensure the selected temperature does not exceed the boiling point of your solvent to avoid changes in concentration and potential safety hazards.

-

-

Potential Cause 2: Poor Reactant Solubility at Low Temperatures. The starting materials, particularly 2-ethylaniline or the formed HCl salt, may have limited solubility in the chosen solvent at lower temperatures. If the reactants are not well-dissolved, the reaction kinetics will be severely hindered.[1]

-

Solution:

-

Gentle Heating: Try gentle warming (e.g., 40-60 °C) to ensure all reactants are fully dissolved.[2]

-

Solvent Selection: Re-evaluate your choice of solvent. A solvent that provides better solubility for all reactants at the desired temperature range might be necessary. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[3]

-

Q2: My final product is impure, with multiple spots on the TLC plate. How can temperature be the cause?

A2: The formation of multiple products is a clear indicator of side reactions, which are often highly dependent on temperature.

-

Potential Cause 1: Thermal Degradation. Excessively high temperatures can lead to the degradation of the starting materials or the desired amide product, resulting in a complex mixture and often a darkened or tar-like reaction appearance.

-

Solution:

-

Lower the Temperature: If you are running the reaction at elevated temperatures (e.g., reflux), try reducing it significantly.

-

Time-Course Study: High temperatures for prolonged periods are detrimental. Monitor the reaction to find the point of maximum product formation before significant degradation occurs. Avoid leaving reactions to run unattended for extended periods at high heat.[2]

-

-

Potential Cause 2: Temperature-Promoted Side Reactions. While di-acylation is less common with a secondary amine, other side reactions can be accelerated by heat. For instance, elimination reactions or reactions with the solvent can become more prominent at higher temperatures.

-

Solution:

-

Establish a Temperature Profile: Run the reaction at a series of controlled temperatures (e.g., 0 °C, 25 °C, 50 °C, 75 °C) and analyze the product distribution by HPLC or GC-MS to identify the temperature at which byproduct formation becomes significant.

-

Controlled Addition: If the reaction is highly exothermic, the localized temperature can spike, promoting side reactions. Adding the acylating agent (2-chloropropionyl chloride) dropwise at a lower temperature (e.g., 0 °C) before allowing the reaction to warm can mitigate this.[3]

-

Frequently Asked Questions (FAQs)

Q1: What is a sensible starting temperature for optimizing the synthesis of this compound?

A1: A good starting point for this type of acylation is 0 °C, especially during the addition of the reactive 2-chloropropionyl chloride. This helps to control the initial exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature (around 20-25 °C) and monitored from there. Many standard amidations proceed efficiently within this range.[2][4]

Q2: How does temperature fundamentally impact the reaction rate?

A2: The relationship is governed by the Arrhenius equation, which states that the rate constant of a reaction increases exponentially with temperature. As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature. However, this is a simplification, and the actual effect must be determined empirically for your specific reaction conditions. Higher temperatures provide more molecules with the necessary kinetic energy to overcome the activation energy barrier of the reaction.

Q3: What are the key analytical methods for monitoring the effect of temperature?

A3: Effective monitoring is crucial for successful optimization.

-

Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product and byproducts. It's ideal for real-time checks.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion, yield, and purity of the reaction mixture. It is the gold standard for creating a precise temperature vs. yield/purity profile.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used on aliquots taken from the reaction to determine the ratio of product to starting material, providing a clear picture of the reaction's progress.[5]

Q4: Beyond temperature, what other parameters should I consider that interact with it?

A4: Temperature does not act in isolation. Its optimization is linked to other variables:

-

Base: The reaction of 2-chloropropionyl chloride with 2-ethylaniline produces HCl as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] A base (like triethylamine or pyridine) is required to scavenge this acid. The choice and amount of base can influence the optimal temperature.

-

Solvent: The solvent's boiling point sets the upper limit for the reaction temperature. The solvent's polarity can also affect reaction rates and pathways.

-

Concentration: Reaction kinetics are concentration-dependent. The optimal temperature may shift slightly at different reactant concentrations.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylaniline (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCM, approx. 0.5 M).

-

Add a non-nucleophilic base such as triethylamine (1.1-1.2 eq.).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.05 eq.) in the same anhydrous solvent dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Systematic Temperature Optimization Study

-

Set up four identical reactions in parallel according to Protocol 1 .

-

After the addition of 2-chloropropionyl chloride at 0 °C, adjust the temperature of each reaction to a different setpoint:

-

Reaction A: Maintain at 0 °C.

-

Reaction B: Allow to warm to room temperature (~25 °C).

-

Reaction C: Heat to 40 °C (reflux if using DCM).

-

Reaction D: Heat to 60 °C (requires a higher boiling point solvent like THF or acetonitrile).

-

-

Take an aliquot from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h).

-

Quench each aliquot and prepare it for HPLC analysis to determine the percentage conversion and the purity of the product.

-

After a set total reaction time (e.g., 8 hours), work up all reactions and purify the products to determine the isolated yield for each temperature condition.

-

Compare the data to identify the optimal temperature that provides the best balance of reaction rate, yield, and purity.

Data Presentation

Table 1: Hypothetical Results of a Temperature Optimization Study

| Reaction ID | Temperature (°C) | Reaction Time (h) | Conversion (%) (by HPLC) | Purity (%) (by HPLC) | Isolated Yield (%) | Observations |

| A | 0 | 8 | 35 | 98 | 32 | Very slow reaction |

| B | 25 | 8 | 95 | 97 | 91 | Good conversion and purity |

| C | 40 | 4 | >99 | 94 | 90 | Faster reaction, slight increase in impurities |

| D | 60 | 2 | >99 | 85 | 81 | Very fast, significant byproduct formation, slight darkening |

Visualizations

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for temperature-related issues.

Experimental Workflow for Temperature Optimization

Caption: Experimental workflow for systematic temperature optimization.

References

-

Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]

-

Vallejos, G., et al. (2011). A mild and efficient procedure for N-acylation of amines in absence of solvent. Boletín de la Sociedad Chilena de Química, 56(2), 689-691. [Link]

-

Pawar, S. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30513–30524. [Link]

-

de Figueiredo, R. M., et al. (2007). On the use of solid-phase extraction in the work-up of organic reactions. Journal of the Brazilian Chemical Society, 18, 221-227. [Link]

-

Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

Sources

Stability of 2-chloro-N-(2-ethylphenyl)propanamide in basic aqueous solutions

Technical Support Center: Stability & Handling Guide Subject: 2-chloro-N-(2-ethylphenyl)propanamide in Basic Aqueous Solutions Ticket ID: CHEM-SUP-2024-089 Status: Resolved / Knowledge Base Article[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat This compound (CNEP) as a standard amide.[1] It is not. This molecule is a "loaded spring" due to the proximity of the nucleophilic nitrogen (once deprotonated) to the electrophilic

In basic aqueous solutions (

Key Takeaway: If your recovery yields are dropping or you observe "ghost peaks" at lower retention times, you are likely triggering an intramolecular cyclization-hydrolysis cascade or an elimination reaction.[1]

The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the invisible war occurring in your flask. In basic media, the amide proton (

The Pathway of Destruction

-

Activation: The base deprotonates the amide nitrogen.

-

Bifurcation:

-

Path A (Substitution/Hydrolysis): The nitrogen anion (or external

) facilitates the displacement of the chloride.[1] While direct -

Path B (Elimination): The base abstracts a proton from the

-methyl group, leading to the elimination of HCl and the formation of an acrylamide derivative (

-

Visualizing the Degradation Pathways

Figure 1: Mechanistic bifurcation of this compound in basic media.[1] Note that while direct hydrolysis is possible, the elimination pathway becomes competitive at higher temperatures or strong base concentrations.[1]

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to identify and resolve stability issues in your workflow.

Scenario A: The "Ghost Peak" Phenomenon

Symptom: HPLC shows the disappearance of the starting material and the appearance of a new, more polar peak (earlier retention time on Reverse Phase). Mass spec shows a shift of

-

Buffer Exchange: Switch to a non-nucleophilic buffer (e.g., HEPES, MOPS) and adjust pH to < 7.5 immediately after the reaction requiring base is complete.

-

Quench Protocol: Do not let the reaction sit overnight. Quench with dilute cold HCl or Ammonium Chloride solution to neutralize the N-anion.[1]

Scenario B: The "Double Bond" Impurity

Symptom: Appearance of a peak with a distinct UV spectrum (red-shifted absorption due to conjugation) and a mass shift of

-

Temperature Control: Maintain reaction temperature

during base addition. -

Base Selection: Switch to weaker bases (e.g.,

or

Scenario C: Precipitation/Cloudiness

Symptom: The solution becomes cloudy upon standing in base. Diagnosis: Solubility Limit of Degradants. Analysis: The parent compound is moderately lipophilic. The elimination product (acrylamide) is often less soluble in water than the hydroxy-derivative.[1] Corrective Action: Add a co-solvent (Acetonitrile or IPA) to maintain homogeneity for analysis, but prioritize pH neutralization to stop the precipitation source.

Quantitative Stability Data

The following table summarizes the estimated half-life (

| Condition | pH Level | Est. Half-Life ( | Dominant Product |

| Acidic | pH 3.0 | > 30 Days | Stable |

| Neutral | pH 7.0 | 7–14 Days | Slow Hydrolysis (Cl |

| Mild Base | pH 9.0 | 4–12 Hours | |

| Strong Base | pH 12.0 | < 30 Minutes | Mixed (Hydroxy + Acrylamide) |

| Heated Base | pH 10, 60°C | < 5 Minutes | Acrylamide (Elimination) |

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent for basic reactions with this compound? Answer: Proceed with extreme caution. DMSO is a polar aprotic solvent that vastly increases the nucleophilicity of hydroxide ions and the basicity of the amide nitrogen. In wet DMSO + NaOH, the degradation rate can increase by orders of magnitude compared to water alone. Recommendation: Use DMF or THF if possible, and keep the system strictly anhydrous until quenching.

Q2: Is the amide bond itself breaking (cleaving the aniline)? Answer: Unlikely under standard laboratory conditions. The amide bond in N-aryl amides is resonance-stabilized.[1] The C-Cl bond is significantly more labile.[1] You would need harsh conditions (refluxing concentrated NaOH) to cleave the amide bond to 2-ethylaniline before displacing the chloride [1].[1]

Q3: How should I store the stock solution? Answer: Never store in basic buffer. Dissolve in pure Acetonitrile or Methanol. If aqueous storage is necessary, ensure pH is adjusted to 4.0–6.0 using an acetate or citrate buffer. Store at -20°C.

Q4: Why does the 2-ethyl group matter? Answer: The ortho-ethyl group creates a "steric fence."[1] This hinders the approach of external nucleophiles to the carbonyl, making amide hydrolysis slower. However, it does not significantly hinder the intramolecular attack of the nitrogen onto the alpha-carbon, nor does it stop the elimination of the small proton from the beta-carbon.

References

-

ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (Accessed 2026). [Link]

-

Shiner, C. S., et al. Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones.[2][3] Tetrahedron Letters, 1983.[2][3] [Link]

-

PubChem. 2-chloro-N-ethylpropanamide (Structural Analog Data). [Link][1]

Sources

- 1. BindingDB BDBM40272 2-[1-(2-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-acetamide::2-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide::2-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanamide::2-[[1-(2-chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide::2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thio]-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide::MLS000075487::SMR000004031::cid_648705 [bindingdb.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

Overcoming steric hindrance in 2-chloro-N-(2-ethylphenyl)propanamide coupling

Welcome to the Technical Support Center dedicated to addressing the challenges associated with sterically hindered amide bond formation, specifically focusing on the coupling of substrates like 2-chloro-N-(2-ethylphenyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with these demanding transformations. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your success rate.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of organic synthesis, yet its efficiency can be dramatically reduced by steric hindrance.[1][2] In the case of this compound, the presence of the ortho-ethyl group on the aniline ring and the secondary chloro-propanamide moiety creates a sterically congested environment around the reacting centers. This congestion can impede the approach of coupling partners and slow down key steps in the catalytic cycle, leading to low yields or complete reaction failure. This guide will explore various strategies to overcome these steric barriers, focusing on palladium-catalyzed cross-coupling reactions and alternative methods.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination failing with a sterically hindered secondary amide like this compound?

A1: The failure of Buchwald-Hartwig amination with sterically hindered substrates often stems from several factors. The primary issues are typically slow oxidative addition of the alkyl chloride to the palladium(0) center and difficult reductive elimination to form the C-N bond.[3] The bulky substituents on both the amine and the electrophile can prevent the catalyst from adopting the necessary geometry for these key steps. Additionally, catalyst deactivation can be a significant problem.[4][5]

Q2: What is the most critical factor to consider when choosing a catalyst system for a sterically hindered coupling?

A2: Ligand selection is paramount.[4][6] For sterically demanding couplings, bulky, electron-rich phosphine ligands are often required.[7] These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which can facilitate oxidative addition.[7] They also accelerate the rate-limiting reductive elimination step.[7] N-heterocyclic carbene (NHC) ligands have also shown great promise for these transformations due to their strong σ-donating properties.[8]

Q3: Are there alternatives to palladium-catalyzed methods for forming these hindered amide bonds?

A3: Yes, several alternative methods can be effective. For instance, the use of acyl fluorides as activated carboxylic acid derivatives can minimize steric hindrance between coupling partners.[9][10] Another powerful approach involves the addition of Grignard reagents to isocyanates, which provides a robust solution for the synthesis of exceptionally hindered amides.[1][2] Copper-catalyzed amination of aryl boronic esters also presents a practical method for preparing sterically hindered anilines, which could then be acylated.[11][12]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.

Problem 1: Low or No Product Formation

| Potential Cause | Troubleshooting Strategy | Rationale |